(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide
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Overview
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide is a complex organic molecule that features a benzodioxole ring, an indole moiety, and a bromophenyl group
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are explored in medicine. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through a series of reactions including halogenation, amination, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and indole derivatives, such as:
- 3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide
- 3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O3S/c27-19-9-7-18(8-10-19)25-26(20-3-1-2-4-21(20)29-25)33-14-13-28-24(30)12-6-17-5-11-22-23(15-17)32-16-31-22/h1-12,15,29H,13-14,16H2,(H,28,30)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTXJABVSYSNBS-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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